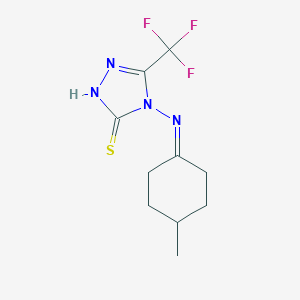
3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide, also known as NMDA receptor antagonist, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have a significant impact on the central nervous system, making it an important tool for neuroscientists and researchers.
作用機序
The mechanism of action of 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide involves its ability to block the activity of the 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor in the brain. This receptor is involved in the transmission of signals between neurons, and blocking its activity can have significant effects on brain function. Specifically, blocking the 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor can lead to a decrease in the release of neurotransmitters such as glutamate, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide are complex and varied. Some of the effects that have been observed in animal studies include a decrease in glutamate release, a decrease in the activity of certain enzymes in the brain, and a decrease in the amount of oxygen that is consumed by the brain. These effects can have significant implications for brain function and may be useful in the treatment of certain neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide in lab experiments is its potency as an 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor antagonist. This means that even small amounts of the compound can have significant effects on brain function, which can be useful in studying the mechanisms of certain neurological disorders. However, one of the limitations of using this compound is its potential toxicity. It has been shown to be toxic in high doses, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide. Some of the areas that may be of particular interest include:
- Investigating the potential therapeutic applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.
- Exploring the potential use of this compound in combination with other drugs to enhance its effects or reduce its toxicity.
- Investigating the long-term effects of this compound on brain function and behavior.
- Developing new synthesis methods for this compound that are more efficient or environmentally friendly.
Conclusion:
3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide is a potent 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor antagonist that has been extensively studied for its potential therapeutic applications. While there are some limitations to its use in lab experiments, its potency and potential benefits make it an important tool for neuroscientists and researchers. There are many potential future directions for research on this compound, and it will be interesting to see how it is used in the coming years to further our understanding of brain function and neurological disorders.
合成法
The synthesis of 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide involves a series of chemical reactions. The starting material is 4,4'-dichloro-2'-methoxy-5'-methylbenzanilide, which is then reacted with nitric acid to form 3-nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide. The final product is then purified using various techniques, including recrystallization and chromatography.
科学的研究の応用
3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide has been extensively studied for its potential use in the field of neuroscience. It has been shown to be a potent 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor antagonist, which means that it can block the activity of the 3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide receptor in the brain. This receptor is involved in many important processes, including learning and memory, so blocking its activity can have significant effects on brain function.
特性
製品名 |
3-Nitro-4,4'-dichloro-2'-methoxy-5'-methylbenzanilide |
|---|---|
分子式 |
C15H12Cl2N2O4 |
分子量 |
355.2 g/mol |
IUPAC名 |
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-8-5-12(14(23-2)7-11(8)17)18-15(20)9-3-4-10(16)13(6-9)19(21)22/h3-7H,1-2H3,(H,18,20) |
InChIキー |
INECVQYBIDZALX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate](/img/structure/B254998.png)
![ethyl 4-[[2-[2-[2-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate](/img/structure/B254999.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255013.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)
![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)
![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)
![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)
